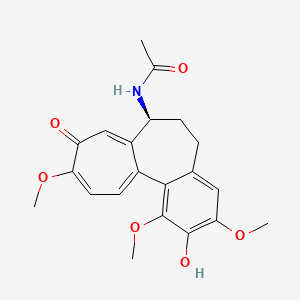

Acotiamide Impurity 7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

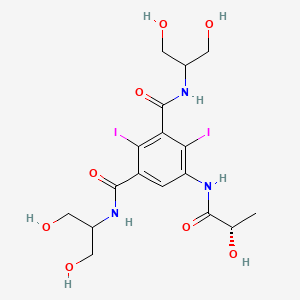

Acotiamide Impurity 7 is a chemical compound that is formed as an impurity during the synthesis of Acotiamide, a drug used to treat functional dyspepsia. Functional dyspepsia is a common gastrointestinal disorder characterized by persistent or recurrent pain or discomfort in the upper abdomen. Acotiamide works by enhancing gastric motility and accelerating gastric emptying, thereby alleviating symptoms of functional dyspepsia .

Métodos De Preparación

The preparation of Acotiamide Impurity 7 involves multiple synthetic routes and reaction conditions. One common method uses 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine as the main raw materials. The synthesis involves a series of reactions, including esterification, amidation, and cyclization, followed by purification and salt formation. The industrial production methods for this compound are similar to those used for Acotiamide, with additional steps to isolate and purify the impurity.

Análisis De Reacciones Químicas

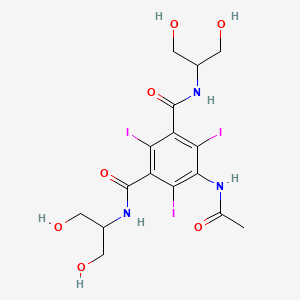

Acotiamide Impurity 7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

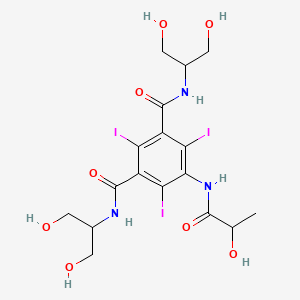

Acotiamide Impurity 7 has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Acotiamide formulations.

Biology: It is used in studies to understand the metabolic pathways and degradation products of Acotiamide.

Medicine: It is used in pharmacokinetic and pharmacodynamic studies to evaluate the safety and efficacy of Acotiamide.

Industry: It is used in quality control processes to ensure the purity and safety of Acotiamide formulations.

Mecanismo De Acción

The mechanism of action of Acotiamide Impurity 7 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is likely to interact with similar molecular targets and pathways as Acotiamide. Acotiamide works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the gastrointestinal tract. This enhances gastric motility and accelerates gastric emptying .

Comparación Con Compuestos Similares

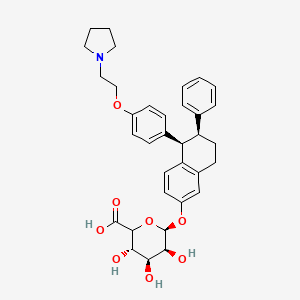

Acotiamide Impurity 7 can be compared with other impurities and related compounds formed during the synthesis of Acotiamide. Some similar compounds include:

Acotiamide Impurity 5: Formed during the synthesis of Acotiamide and has a similar chemical structure.

Acotiamide Impurity 6 Maleate: Another impurity formed during the synthesis of Acotiamide, with a different chemical structure.

Acotiamide Impurity 9: Formed during the synthesis of Acotiamide and has a similar chemical structure.

This compound is unique in its specific chemical structure and formation pathway, which distinguishes it from other impurities and related compounds.

Propiedades

Número CAS |

185105-13-9 |

|---|---|

Fórmula molecular |

C21H30N4O5S |

Peso molecular |

450.56 |

Apariencia |

Solid Powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazoleate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

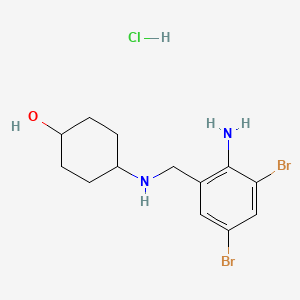

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)